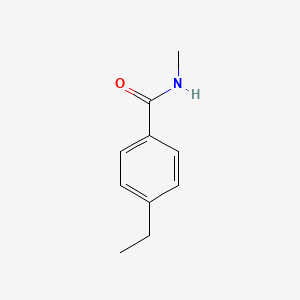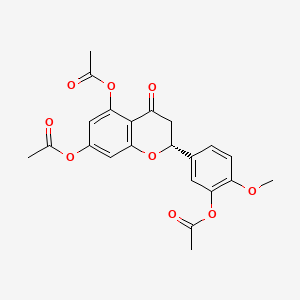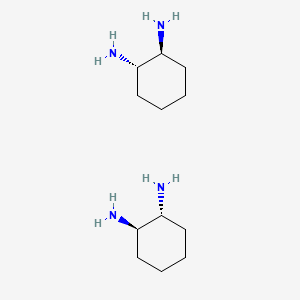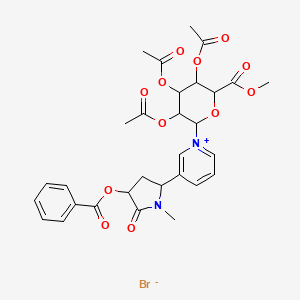
4-Ethyl-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-N-methylbenzamide is an organic compound with the molecular formula C10H13NO It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group at the fourth position and a methyl group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-N-methylbenzamide typically involves the reaction of 4-ethylbenzoic acid with N-methylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal-organic frameworks, can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: 4-Ethyl-N-methylbenzoic acid.
Reduction: 4-Ethyl-N-methylbenzylamine.
Substitution: 4-Ethyl-N-methyl-2,6-dibromobenzamide (example for halogenation).
Aplicaciones Científicas De Investigación
4-Ethyl-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.
Medicine: It is investigated for its potential use as an intermediate in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.
Industry: It is utilized in the production of polymers and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-N-methylbenzamide involves its interaction with specific molecular targets. The carbonyl group of the amide can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl and methyl groups can affect the compound’s hydrophobic interactions, altering its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
4-Ethyl-N-methylbenzamide can be compared with other benzamide derivatives:
N-Methylbenzamide: Lacks the ethyl group, resulting in different chemical reactivity and biological activity.
N-Ethylbenzamide: Lacks the methyl group, leading to variations in its physical and chemical properties.
4-Ethylbenzamide: Lacks the N-methyl group, affecting its solubility and interaction with biological targets .
Propiedades
Número CAS |
60028-85-5 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
4-ethyl-N-methylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-6-9(7-5-8)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
Clave InChI |
QDDXVDKSCWSDHK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B12320914.png)
![3-[6-[[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B12320919.png)

![(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid](/img/structure/B12320927.png)
![4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B12320929.png)
![pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12320937.png)
![6-hydroxy-7,14-dimethoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12320952.png)
![2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B12320958.png)
![({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)[3-(hexadecyloxy)propoxy]phosphinic acid](/img/structure/B12320962.png)
![methyl (5Z)-5-ethylidene-4-[2-[[5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12320963.png)




